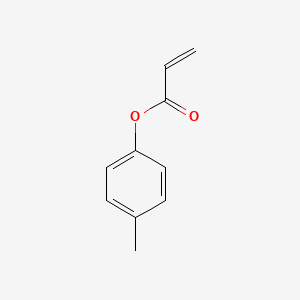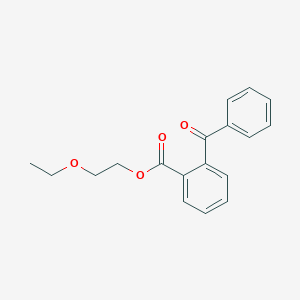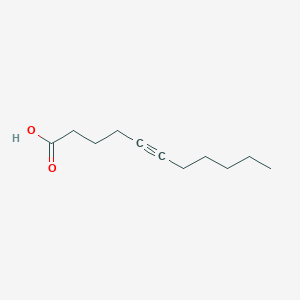
5-Undecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Undecynoic acid is a medium-chain fatty acid with the molecular formula C11H18O2 It is characterized by the presence of a triple bond at the fifth carbon atom in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Undecynoic acid can be synthesized through several methods. One common approach involves the reaction of 10-undecenoic acid with propargyl bromide, followed by hydrolysis to yield this compound . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of ricinoleic acid, which is derived from castor oil. The pyrolysis process is conducted at high temperatures (500-600°C) in the presence of steam, leading to the formation of this compound along with other by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond can be reduced to yield saturated or unsaturated fatty acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Functionalized fatty acids with various substituents.
Scientific Research Applications
5-Undecynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-undecynoic acid involves its ability to disrupt microbial cell membranes. It acts as an inhibitor of fatty acid biosynthesis, leading to the inhibition of cell growth and proliferation. This compound specifically targets the enzymes involved in the biosynthesis pathway, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
10-Undecenoic acid: An unsaturated fatty acid with a double bond at the tenth carbon atom.
Undecylenic acid: An unsaturated fatty acid with a terminal double bond.
Comparison:
5-Undecynoic acid vs. 10-Undecenoic acid: While both compounds have similar chain lengths, this compound has a triple bond, making it more reactive in certain chemical reactions.
This compound vs. Undecylenic acid: The presence of a triple bond in this compound provides it with unique chemical properties compared to the double bond in undecylenic acid, leading to different reactivity and applications.
Properties
CAS No. |
822-02-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
undec-5-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-5,8-10H2,1H3,(H,12,13) |
InChI Key |
UFVXTAPZDFGWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
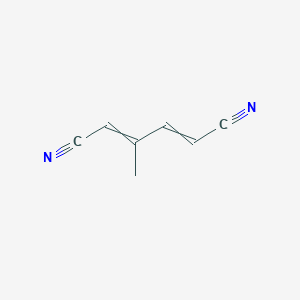
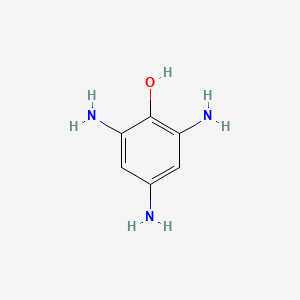
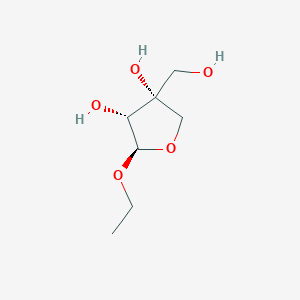
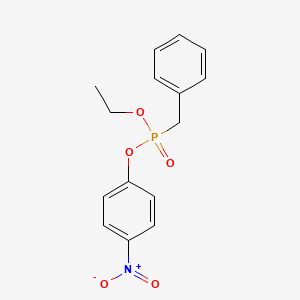
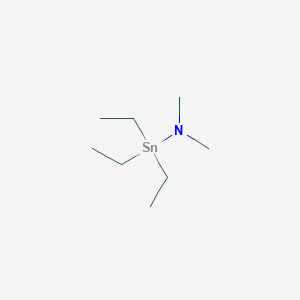
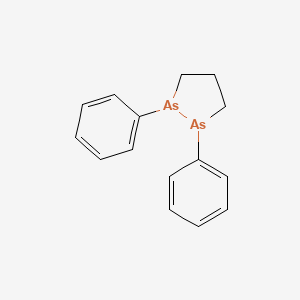
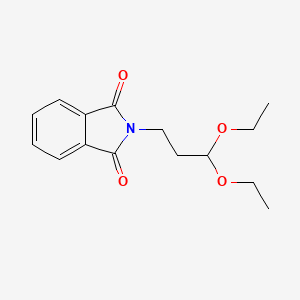
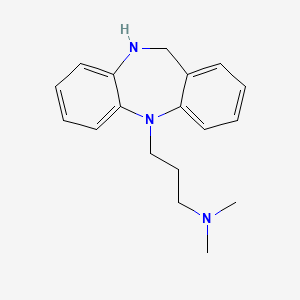

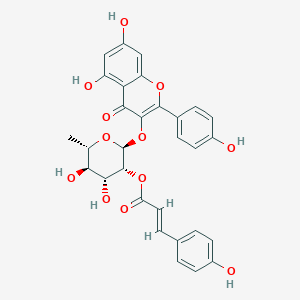
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
